3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane
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Overview
Description
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoropropyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane typically involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxolane ketones or aldehydes .
Scientific Research Applications
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The bromine and trifluoropropyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with similar reactivity but different structural features.
3-Bromo-1,1,1-trifluoroacetone: A trifluoromethyl ketone with distinct chemical properties and applications.
Uniqueness
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is unique due to the presence of both a bromine atom and a trifluoropropyl group attached to an oxolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H10BrF3O2 |
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Molecular Weight |
263.05 g/mol |
IUPAC Name |
3-bromo-4-(1,1,1-trifluoropropan-2-yloxy)oxolane |
InChI |
InChI=1S/C7H10BrF3O2/c1-4(7(9,10)11)13-6-3-12-2-5(6)8/h4-6H,2-3H2,1H3 |
InChI Key |
RPWXOUWRGPJSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1COCC1Br |
Origin of Product |
United States |
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